molecular formula C24H25NO B14723268 2-Benzyl-1,3a,6-trimethyl-3-phenyl-7,7a-dihydroindol-4-one CAS No. 6311-42-8

2-Benzyl-1,3a,6-trimethyl-3-phenyl-7,7a-dihydroindol-4-one

Cat. No.: B14723268
CAS No.: 6311-42-8
M. Wt: 343.5 g/mol
InChI Key: AYHWOFRGVYNNHK-UHFFFAOYSA-N
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Description

2-Benzyl-1,3a,6-trimethyl-3-phenyl-7,7a-dihydroindol-4-one is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1,3a,6-trimethyl-3-phenyl-7,7a-dihydroindol-4-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable ketone under acidic conditions, followed by cyclization and reduction steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1,3a,6-trimethyl-3-phenyl-7,7a-dihydroindol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Benzyl-1,3a,6-trimethyl-3-phenyl-7,7a-dihydroindol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects . Detailed studies on its binding affinity and specificity are crucial for understanding its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1,3a,6-trimethyl-3-phenyl-7,7a-dihydroindol-4-one stands out due to its unique structural features and the potential for diverse chemical modifications. Its ability to undergo various reactions and form multiple derivatives makes it a valuable compound for research and industrial applications .

Properties

CAS No.

6311-42-8

Molecular Formula

C24H25NO

Molecular Weight

343.5 g/mol

IUPAC Name

2-benzyl-1,3a,6-trimethyl-3-phenyl-7,7a-dihydroindol-4-one

InChI

InChI=1S/C24H25NO/c1-17-14-21-24(2,22(26)15-17)23(19-12-8-5-9-13-19)20(25(21)3)16-18-10-6-4-7-11-18/h4-13,15,21H,14,16H2,1-3H3

InChI Key

AYHWOFRGVYNNHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2(C(C1)N(C(=C2C3=CC=CC=C3)CC4=CC=CC=C4)C)C

Origin of Product

United States

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